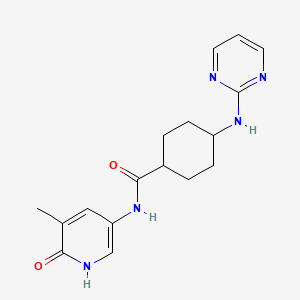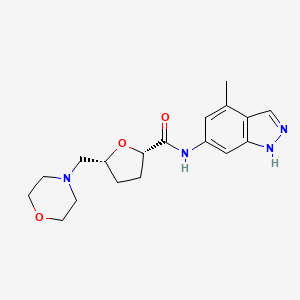![molecular formula C15H20N2O2 B7347288 N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide](/img/structure/B7347288.png)
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of indolizine derivatives, which have been studied for their biological and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. It has also been proposed that it may interact with metal ions to produce a fluorescent signal.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to reduce inflammation and pain by inhibiting the production of certain inflammatory mediators. Additionally, it has been found to exhibit fluorescent properties when interacting with metal ions, making it a potential tool for metal ion detection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide in lab experiments is its potential for use as a fluorescent probe for metal ion detection. Additionally, its antitumor and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, limitations include its synthetic nature, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for the research on N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways it targets. Additionally, further studies could be conducted to explore its potential use in the development of new drugs for the treatment of cancer and inflammation. Furthermore, research could be conducted to optimize its fluorescent properties for metal ion detection and explore its potential use in environmental monitoring and analysis.
Méthodes De Synthèse
The synthesis of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide involves the reaction of 8-methylindolizine-2-carboxylic acid with (S)-(+)-2-amino-3-methyl-1-butanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide has been studied for its potential applications in various fields of research. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)13(9-18)16-15(19)12-7-14-11(3)5-4-6-17(14)8-12/h4-8,10,13,18H,9H2,1-3H3,(H,16,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHBDGQCCTVPED-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CC(=C2)C(=O)NC(CO)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=CC(=C2)C(=O)N[C@H](CO)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347208.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347215.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-methylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B7347234.png)
![(1S,7R)-N-[5-(2-methoxyethyl)-2-methylpyrazol-3-yl]bicyclo[5.1.0]octane-4-carboxamide](/img/structure/B7347243.png)
![4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7347245.png)

![(2R,3R)-2-(difluoromethyl)-N-[(5-methylpyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7347262.png)
![(2R,3R)-2-(difluoromethyl)-N-[(3-fluoropyridin-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7347266.png)

![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7347283.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide](/img/structure/B7347292.png)
![[(2S,3S)-3-methyl-1,4-dioxan-2-yl]-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7347310.png)
![(2S,5R)-N-[2-(3-methylthiophen-2-yl)ethyl]-5-(morpholin-4-ylmethyl)oxolane-2-carboxamide](/img/structure/B7347314.png)
![(2S,5R)-5-(morpholin-4-ylmethyl)-N-[2-(3-oxopiperazin-1-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7347320.png)